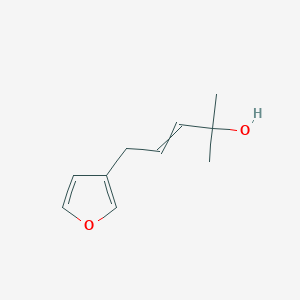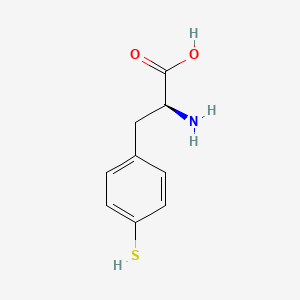
4-Sulfanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Coupling: Conjugated products with other molecules.
Scientific Research Applications
4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound without the thiol group.
4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.
4-Nitro-L-phenylalanine: A nitro-substituted derivative.
Uniqueness
4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.
Properties
CAS No. |
84053-10-1 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
DKZIJCYVZNQMAU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
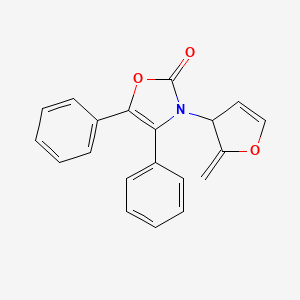

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
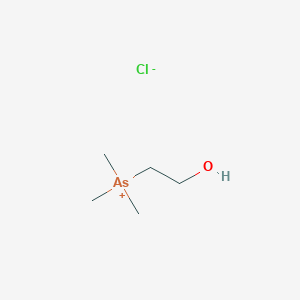
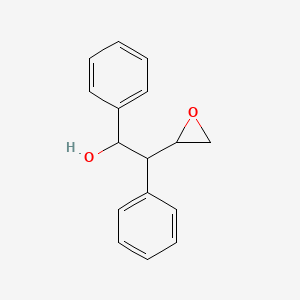
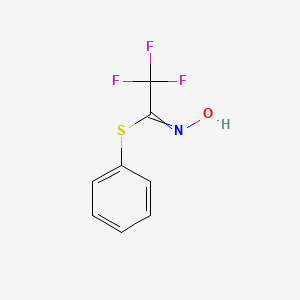
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
